(3-Bromoprop-1-en-2-yl)benzene can serve as a valuable precursor for the synthesis of various organic molecules due to the presence of the reactive bromine atom and the double bond. The bromine atom can be readily substituted via nucleophilic substitution reactions, allowing the introduction of diverse functional groups []. Additionally, the double bond can participate in various addition reactions, further expanding the range of accessible products [].
The aromatic ring and the double bond present in (3-Bromoprop-1-en-2-yl)benzene suggest potential applications in material science research. The molecule could be explored for the development of new materials with specific properties, such as:
(3-Bromoprop-1-en-2-yl)benzene, with the chemical formula C9H9Br, is an organic compound characterized by the presence of a bromopropenyl group attached to a benzene ring. This compound is recognized for its unique structure, which includes a double bond in the propene side chain and a bromine atom at the third carbon position. The molecular weight of (3-Bromoprop-1-en-2-yl)benzene is approximately 197.0718 g/mol .
Several methods exist for synthesizing (3-Bromoprop-1-en-2-yl)benzene:
(3-Bromoprop-1-en-2-yl)benzene finds applications in various fields:
Several compounds share structural similarities with (3-Bromoprop-1-en-2-yl)benzene. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
(3-Bromopropyl)benzene | C9H11Br | Saturated side chain; lacks double bond |
2-Bromoethylbenzene | C8H9Br | Ethylene side chain; different substitution |
3-Chloroprop-1-en-2-ylbenzene | C9H9Cl | Chlorine instead of bromine; different reactivity |
(3-Bromoprop-1-en-2-yl)benzene is unique due to its combination of a bromine atom and an unsaturated side chain, which enhances its reactivity compared to similar compounds that either lack unsaturation or have different halogen substituents.
Corrosive;Irritant